4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine
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Overview
Description
4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its tetrahydro-dioxaphosphepin core, which is substituted with dimethyl and tetraphenyl groups, making it a valuable ligand in asymmetric synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine typically involves the reaction of a suitable phosphoramidite precursor with morpholine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired chemical purity and optical activity .
Chemical Reactions Analysis
Types of Reactions
4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine has several applications in scientific research:
Biology: Investigated for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its chiral properties.
Mechanism of Action
The mechanism of action of 4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine involves its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various catalytic reactions by stabilizing transition states and enhancing reaction rates. The molecular targets include metal ions such as iridium and copper, which are essential for the catalytic activity .
Comparison with Similar Compounds
Similar Compounds
(3aR,8aR)-(-)-(2,2-Dimethyl-4,4,8,8-tetraphenyl-tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)dimethylamine: A similar phosphoramidite ligand used in asymmetric synthesis.
(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)dimethylamine: Another chiral ligand with applications in catalysis.
Uniqueness
4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine is unique due to its specific structural configuration, which provides high enantioselectivity in catalytic reactions. Its tetrahydro-dioxaphosphepin core and morpholine substitution make it distinct from other similar compounds .
Properties
Molecular Formula |
C35H36NO5P |
---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
4-(2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine |
InChI |
InChI=1S/C35H36NO5P/c1-33(2)38-31-32(39-33)35(29-19-11-5-12-20-29,30-21-13-6-14-22-30)41-42(36-23-25-37-26-24-36)40-34(31,27-15-7-3-8-16-27)28-17-9-4-10-18-28/h3-22,31-32H,23-26H2,1-2H3 |
InChI Key |
LEFCIAAMOJOPER-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N5CCOCC5)(C6=CC=CC=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
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